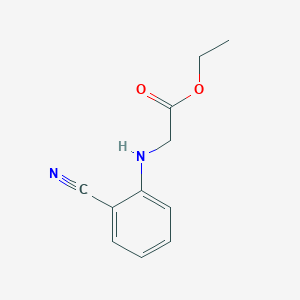

Ethyl 2-(2-cyanoanilino)acetate

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2-(2-cyanoanilino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-2-15-11(14)8-13-10-6-4-3-5-9(10)7-12/h3-6,13H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAHHQUFVDZOAEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC1=CC=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381516 | |

| Record name | ethyl 2-(2-cyanoanilino)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87223-76-5 | |

| Record name | ethyl 2-(2-cyanoanilino)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 2-(2-cyanoanilino)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 2-(2-cyanoanilino)acetate, a key intermediate in various synthetic organic chemistry applications, including the development of novel pharmaceutical compounds. This document details the synthetic pathway, experimental protocols, and analytical characterization of this molecule.

Introduction

This compound, also known as N-(2-cyanophenyl)glycine ethyl ester, is a versatile organic compound incorporating a cyano group, a secondary amine, and an ethyl ester functionality. Its chemical structure makes it a valuable building block for the synthesis of a variety of heterocyclic compounds and other complex organic molecules with potential biological activity.

Chemical Structure:

Table 1: Compound Properties

| Property | Value | Reference |

| CAS Number | 87223-76-5 | [1] |

| Molecular Formula | C₁₁H₁₂N₂O₂ | [1] |

| Molecular Weight | 204.23 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | Typically ≥97% | [1] |

Synthesis of this compound

The primary synthetic route to this compound involves the N-alkylation of 2-aminobenzonitrile with an ethyl haloacetate, typically ethyl bromoacetate. This reaction is a standard nucleophilic substitution where the amino group of 2-aminobenzonitrile attacks the electrophilic carbon of the ethyl bromoacetate, displacing the bromide ion.

Reaction Scheme

Caption: General reaction scheme for the synthesis.

Experimental Protocol

This protocol is a generalized procedure based on common practices for N-alkylation of anilines with alpha-halo esters.

Materials:

-

2-Aminobenzonitrile

-

Ethyl bromoacetate

-

Anhydrous potassium carbonate (K₂CO₃) or other suitable base (e.g., triethylamine)

-

Anhydrous solvent (e.g., Acetonitrile, Dimethylformamide (DMF), or Acetone)

-

Ethyl acetate (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 2-aminobenzonitrile (1.0 eq) in the chosen anhydrous solvent, add a suitable base such as anhydrous potassium carbonate (1.5 - 2.0 eq).

-

Slowly add ethyl bromoacetate (1.1 - 1.2 eq) to the reaction mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete (typically several hours), cool the mixture to room temperature.

-

Filter the reaction mixture to remove the inorganic base.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.

Synthesis Workflow

Caption: Workflow for the synthesis of the target compound.

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed using various spectroscopic techniques.

Spectroscopic Data

Table 2: Expected Spectroscopic Data

| Technique | Expected Peaks / Signals |

| ¹H NMR | δ (ppm): ~1.3 (t, 3H, -CH₃), ~4.2 (q, 2H, -OCH₂-), ~4.3 (s, 2H, -NH-CH₂-), ~5.0-6.0 (br s, 1H, -NH-), ~6.7-7.6 (m, 4H, Ar-H) |

| ¹³C NMR | δ (ppm): ~14 (-CH₃), ~62 (-OCH₂-), ~45 (-NH-CH₂-), ~100-150 (Ar-C and C≡N), ~170 (C=O) |

| IR | ν (cm⁻¹): ~3300-3400 (N-H stretch), ~2220-2230 (C≡N stretch), ~1730-1750 (C=O stretch, ester) |

| Mass Spec. | m/z: 204.09 (M⁺) |

Characterization Workflow

References

An In-depth Technical Guide to Ethyl 2-(2-cyanoanilino)acetate: Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(2-cyanoanilino)acetate is a niche organic compound with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical structure, known physical properties, and a proposed synthetic pathway. Due to the limited availability of public data, this document also addresses the current gaps in experimental knowledge and suggests a general workflow for the evaluation of such novel chemical entities in a drug discovery context.

Chemical Identity and Structure

This compound, also known by its synonyms Ethyl 2-((2-cyanophenyl)amino)acetate and N-(2-Cyanophenyl)glycine ethyl ester, is an aromatic amine derivative containing a cyano group and an ethyl ester moiety. Its unique structural features make it an interesting candidate for further investigation in various scientific domains.

Chemical Structure:

Figure 1: 2D Structure of this compound.

Physicochemical Properties

The available physicochemical data for this compound is summarized in the table below. It is important to note that while basic properties are available from commercial suppliers, detailed experimental data such as melting point, boiling point, and solubility are not widely reported in scientific literature.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂N₂O₂ | [1] |

| Molecular Weight | 204.23 g/mol | [1][] |

| CAS Number | 87223-76-5 | [1] |

| Physical Form | Solid | [1] |

| Purity (Typical) | ≥97% | [1] |

| InChI | InChI=1S/C11H12N2O2/c1-2-15-11(14)8-13-10-6-4-3-5-9(10)7-12/h3-6,13H,2,8H2,1H3 | [1] |

| InChIKey | SAHHQUFVDZOAEH-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CCOC(=O)CNC1=CC=CC=C1C#N | [] |

Note: Extensive searches for experimental data on melting point, boiling point, and solubility yielded no specific results for this compound. For context, the related but structurally simpler compound, Ethyl cyanoacetate, is a colorless liquid with a melting point of -22 °C and a boiling point of 208-210 °C.[3]

Spectral Data (Predicted)

Due to the absence of publicly available experimental spectra for this compound, this section cannot be completed with factual data. Researchers investigating this compound would need to perform standard analytical techniques to characterize it fully. The expected spectral features would include:

-

¹H NMR: Signals corresponding to the ethyl group (a triplet and a quartet), the methylene protons adjacent to the amine, and the aromatic protons of the cyanophenyl ring.

-

¹³C NMR: Resonances for the carbonyl carbon of the ester, the nitrile carbon, the carbons of the ethyl group, the methylene carbon, and the aromatic carbons.

-

IR Spectroscopy: Characteristic absorption bands for the N-H bond, the C≡N (nitrile) stretch, the C=O (ester) stretch, and C-H bonds of the aromatic and aliphatic portions.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of its structure.

Proposed Synthesis Protocol

Reaction Scheme:

Figure 2: Proposed synthesis of this compound.

Experimental Procedure (Representative):

-

Reaction Setup: To a stirred solution of 2-aminobenzonitrile (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a non-nucleophilic base like potassium carbonate (1.5 eq).

-

Addition of Reagent: Slowly add ethyl bromoacetate (1.1 eq) to the reaction mixture at room temperature.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Biological Activity and Signaling Pathways

Currently, there is no published research detailing the biological activity or the mechanism of action of this compound. However, the presence of the cyanophenyl and anilinoacetate moieties suggests that it could be a candidate for screening in various biological assays. Anilino derivatives are known to exhibit a range of biological activities, and cyanophenyl groups are often incorporated into drug candidates to modulate their physicochemical properties and binding affinities.[4][5] For instance, (4-cyanophenyl)glycine derivatives have been investigated as reversible inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme implicated in certain cancers.[6]

Given the lack of specific data, a general workflow for the investigation of a novel compound like this compound in a drug discovery context is presented below.

Figure 3: General workflow for drug discovery and development.

Conclusion

This compound is a chemical entity with a defined structure but limited publicly available experimental data. This guide has summarized the known properties and proposed a viable synthetic route. The lack of biological data highlights an opportunity for future research to explore the potential of this and related molecules in areas such as oncology and infectious diseases, where novel small molecule inhibitors are in high demand. Further experimental work is required to fully characterize its physicochemical properties and to investigate its potential as a pharmacologically active agent.

References

- 1. cymitquimica.com [cymitquimica.com]

- 3. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research.manchester.ac.uk [research.manchester.ac.uk]

Spectroscopic Analysis of Ethyl 2-(2-cyanoanilino)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for Ethyl 2-(2-cyanoanilino)acetate (CAS: 87223-76-5). Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally similar molecules. It also includes detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of this and similar compounds in a research and drug development context.

Core Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of its constituent functional groups and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.5 - 7.3 | m | 2H | Aromatic (H-4, H-6) |

| ~6.8 - 6.6 | m | 2H | Aromatic (H-3, H-5) |

| ~5.5 - 6.0 | br s | 1H | N-H |

| 4.21 | q | 2H | -O-CH₂-CH₃ |

| 4.05 | d | 2H | -NH-CH₂- |

| 1.28 | t | 3H | -O-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~169 | C=O (ester) |

| ~148 | Aromatic C-N |

| ~134 | Aromatic C-H |

| ~133 | Aromatic C-CN |

| ~118 | Aromatic C-H |

| ~117 | C≡N |

| ~112 | Aromatic C-H |

| ~105 | Aromatic C-H |

| ~62 | -O-CH₂- |

| ~45 | -NH-CH₂- |

| ~14 | -CH₃ |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium | N-H Stretch |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2980 | Medium | Aliphatic C-H Stretch |

| ~2225 | Strong | C≡N Stretch |

| ~1735 | Strong | C=O Stretch (Ester) |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C Stretch |

| ~1250 | Strong | C-O Stretch (Ester) |

| ~1160 | Strong | C-N Stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 204.09 | [M]⁺ (Molecular Ion) |

| 159.08 | [M - OCH₂CH₃]⁺ |

| 131.06 | [M - COOCH₂CH₃]⁺ |

| 116.05 | [M - NHCH₂COOCH₂CH₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

Cap the NMR tube and wipe it clean before insertion into the spectrometer.

¹H NMR Acquisition Parameters (Typical):

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Program: A proton-decoupled experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

-

Relaxation Delay: 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 0-200 ppm.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shifts using the residual solvent peak as a reference (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty ATR setup.

-

Collect the sample spectrum. The instrument will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Data Analysis:

-

Identify the characteristic absorption bands corresponding to the functional groups (N-H, C≡N, C=O, C-O, aromatic C=C, etc.).

-

Compare the observed frequencies with known correlation tables to confirm the presence of these functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to an ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

Sample Preparation (for ESI):

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent, often with the addition of a small amount of formic acid (0.1%) to promote ionization.

Data Acquisition (ESI-MS):

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum in positive ion mode.

-

Typical parameters include a capillary voltage of 3-4 kV and a source temperature of 100-150 °C.

-

For fragmentation analysis (MS/MS), select the molecular ion ([M+H]⁺) for collision-induced dissociation (CID) and acquire the product ion spectrum.

Data Analysis:

-

Determine the mass of the molecular ion to confirm the molecular weight of the compound.

-

Analyze the fragmentation pattern in the MS/MS spectrum to gain structural information and confirm the connectivity of the molecule.

Workflow and Logical Relationships

The following diagram illustrates the typical workflow for the spectroscopic characterization of a novel compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

An In-Depth Technical Guide to Ethyl 2-(2-cyanoanilino)acetate: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(2-cyanoanilino)acetate, a notable member of the N-aryl glycine ester family, holds significance as a versatile intermediate in the synthesis of various heterocyclic compounds, particularly those with potential applications in medicinal chemistry. This technical guide provides a comprehensive overview of the discovery, historical context, and detailed synthetic methodologies for this compound. Key experimental protocols are presented, along with a summary of its physicochemical properties. Furthermore, this guide explores the utility of this compound as a building block in the development of novel molecular scaffolds.

Introduction

This compound, identified by the CAS number 87223-76-5, is an organic compound featuring a cyano-substituted aniline moiety linked to an ethyl acetate group via a secondary amine. Its structure combines the reactive functionalities of a nitrile, an aromatic amine, and an ester, making it a valuable precursor in organic synthesis. The presence of the ortho-cyano group on the aniline ring particularly influences its chemical reactivity and potential for intramolecular cyclization reactions, leading to the formation of diverse heterocyclic systems. This guide aims to consolidate the available scientific information on this compound, providing a core resource for researchers in organic synthesis and drug discovery.

Discovery and History

The precise historical details of the initial discovery and synthesis of this compound are not extensively documented in readily available literature. Its emergence is likely linked to the broader exploration of N-aryl glycine derivatives and the synthetic utility of 2-aminobenzonitrile as a versatile starting material in the mid to late 20th century. The compound is commercially available from several chemical suppliers, indicating its established, albeit perhaps niche, role in synthetic chemistry. Further investigation into specialized chemical archives and patent literature may yet uncover the seminal report of its first preparation and characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in chemical reactions.

| Property | Value |

| CAS Number | 87223-76-5 |

| Molecular Formula | C₁₁H₁₂N₂O₂ |

| Molecular Weight | 204.23 g/mol |

| Appearance | Solid |

| Synonyms | Ethyl 2-((2-cyanophenyl)amino)acetate, N-(2-Cyanophenyl)glycine ethyl ester |

Synthesis of this compound

The primary and most logical synthetic route to this compound involves the N-alkylation of 2-aminobenzonitrile with an ethyl haloacetate, typically ethyl bromoacetate. This reaction is a classical example of a nucleophilic substitution where the amino group of the aniline attacks the electrophilic carbon of the ethyl bromoacetate.

General Reaction Scheme

The overall synthetic transformation can be depicted as follows:

Theoretical Underpinnings and Synthetic Approaches for Ethyl 2-(2-cyanoanilino)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(2-cyanoanilino)acetate is a chemical intermediate of significant interest in the field of medicinal chemistry, particularly in the synthesis of novel therapeutic agents. Its structural motif, featuring a cyano-substituted aniline linked to an ethyl acetate group, provides a versatile scaffold for the construction of more complex heterocyclic systems. This technical guide delves into the theoretical studies, synthetic methodologies, and characterization of this compound, providing a comprehensive resource for researchers in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 87223-76-5 | [1] |

| Molecular Formula | C₁₁H₁₂N₂O₂ | [2] |

| Molecular Weight | 204.22 g/mol | [2] |

| Appearance | Solid | [2] |

| Purity | Typically ≥97% | [2] |

Synthesis and Reaction Mechanisms

The primary synthetic route to this compound involves the nucleophilic substitution reaction between anthranilonitrile (2-aminobenzonitrile) and an ethyl haloacetate, such as ethyl bromoacetate. This reaction is a classical example of N-alkylation of an aromatic amine.

Experimental Protocol: Synthesis of this compound

This protocol is based on established synthetic transformations for the N-alkylation of anilines.

Materials:

-

Anthranilonitrile

-

Ethyl bromoacetate

-

A suitable base (e.g., potassium carbonate, sodium bicarbonate)

-

An appropriate solvent (e.g., acetone, acetonitrile, or dimethylformamide)

Procedure:

-

To a solution of anthranilonitrile in the chosen solvent, add the base.

-

Stir the mixture at room temperature for a short period to ensure deprotonation of the amine.

-

Add ethyl bromoacetate dropwise to the reaction mixture.

-

Heat the reaction mixture under reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.

Reaction Workflow

The logical flow of the synthesis is depicted in the following diagram:

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Role in the Synthesis of Tubulin Polymerization Inhibitors

This compound serves as a key precursor in the synthesis of more complex molecules with potential biological activity. Notably, it has been utilized in the preparation of 2-alkoxycarbonyl-3-anilinoindoles, a class of compounds investigated as potent inhibitors of tubulin polymerization.[1]

Tubulin is a critical protein involved in the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics is a well-established mechanism for anticancer drugs. The synthesis of these indole derivatives highlights the utility of this compound as a building block in the development of novel chemotherapeutic agents.

Signaling Pathway Context

The ultimate biological target of compounds derived from this compound are signaling pathways that are dependent on microtubule function. The disruption of tubulin polymerization affects several cellular processes.

Caption: A diagram showing the mechanism of action for tubulin polymerization inhibitors.

Spectroscopic Data

Expected Spectroscopic Features:

-

¹H NMR: Signals corresponding to the ethyl group (a triplet and a quartet), a singlet for the methylene protons, and multiplets for the aromatic protons of the anilino ring. The NH proton would likely appear as a broad singlet.

-

¹³C NMR: Resonances for the carbonyl carbon of the ester, the cyano carbon, the aliphatic carbons of the ethyl and methylene groups, and the aromatic carbons.

-

IR Spectroscopy: Characteristic absorption bands for the N-H stretch, the C≡N (nitrile) stretch, the C=O (ester) stretch, and C-H stretches (aromatic and aliphatic).

-

Mass Spectrometry: The molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Conclusion

This compound is a valuable synthetic intermediate with demonstrated utility in the construction of biologically active molecules, particularly those targeting tubulin polymerization. The synthetic protocols for its preparation are straightforward and rely on well-established chemical principles. Further detailed theoretical studies, such as computational modeling of its electronic properties and reactivity, could provide deeper insights into its behavior and guide the design of novel derivatives with enhanced therapeutic potential. This guide provides a foundational understanding for researchers to build upon in their exploration of this versatile chemical entity.

References

"Ethyl 2-(2-cyanoanilino)acetate" solubility and stability

An In-depth Technical Guide on the Solubility and Stability of Ethyl 2-(2-cyanoanilino)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction to this compound

This compound is an organic compound featuring an ethyl ester, a secondary amine (anilino), and a nitrile (cyano) group attached to a benzene ring. Its chemical structure (Figure 1) suggests a molecule with diverse chemical properties that are of interest in synthetic chemistry and drug discovery. Understanding its solubility and stability is paramount for its application in these fields, impacting everything from reaction conditions and purification to formulation and storage.

Chemical Properties: [1]

-

Molecular Formula: C₁₁H₁₂N₂O₂

-

Molecular Weight: 204.22 g/mol

-

Appearance: Solid[1]

This guide outlines the predicted solubility and stability profiles of this compound and provides detailed experimental protocols for their determination.

Solubility Profile

The solubility of a compound is a fundamental physical property. Based on the functional groups present in this compound, a qualitative solubility profile can be predicted. The ester group imparts some lipophilicity, while the cyano and anilino groups can participate in hydrogen bonding, potentially contributing to solubility in polar solvents.[2]

Predicted Solubility

The following table summarizes the predicted solubility of this compound in various common laboratory solvents. These predictions are based on the principle of "like dissolves like" and data for structurally related compounds such as esters and aminobenzonitriles.[2][3]

| Solvent Class | Specific Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | The presence of N-H and C=O groups allows for hydrogen bonding, but the overall molecule has significant nonpolar character. Solubility is expected to be limited in water but better in alcohols.[2][3] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can act as hydrogen bond acceptors and have polarities that are well-suited to dissolve molecules with multiple functional groups.[4] |

| Nonpolar | Hexane, Toluene, Diethyl ether | Low to Moderate | The aromatic ring and the ethyl chain of the ester contribute to some nonpolar character, suggesting some solubility in these solvents. |

| Aqueous Acid | 5% Hydrochloric Acid | Moderate to High | The secondary amine (anilino) group is basic and can be protonated to form a more soluble salt. |

| Aqueous Base | 5% Sodium Hydroxide | Low | The compound lacks a sufficiently acidic proton to be deprotonated by a weak base. Hydrolysis of the ester may occur over time. |

Experimental Protocol for Solubility Determination

A standard procedure to experimentally determine the solubility of a compound involves measuring the amount of solute that can dissolve in a given amount of solvent at a specific temperature to reach saturation.[4][5]

Objective: To quantitatively determine the solubility of this compound in various solvents at a controlled temperature (e.g., 25 °C).

Materials:

-

This compound

-

A selection of solvents (e.g., water, ethanol, DMSO, hexane)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in separate vials. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.[4]

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Centrifuge the vials to ensure complete separation of the undissolved solid.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette.

-

Dilute the aliquot with a suitable solvent (in which the compound is freely soluble, e.g., acetonitrile) to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample solutions using a validated HPLC method.

-

Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL, mol/L).

-

Visualization of Solubility Testing Workflow

Caption: Workflow for experimental solubility determination.

Stability Profile

The stability of this compound is crucial for its synthesis, purification, storage, and application. The presence of an ester, a secondary amine, and a nitrile group suggests potential degradation pathways.

Predicted Stability and Degradation Pathways

| Condition | Potential for Degradation | Primary Degradation Pathway | Potential Products |

| Aqueous Acidic (low pH) | High | Ester Hydrolysis: The ester linkage is susceptible to acid-catalyzed hydrolysis.[6] | 2-(2-Cyanoanilino)acetic acid and Ethanol |

| Aqueous Basic (high pH) | High | Ester Hydrolysis: The ester is also susceptible to base-catalyzed hydrolysis (saponification).[6] | A salt of 2-(2-cyanoanilino)acetic acid and Ethanol |

| Elevated Temperature | Moderate to High | Thermal Decomposition: The molecule may decompose at high temperatures. The specific decomposition products are unknown without experimental data. | Dependent on decomposition mechanism |

| Oxidative Stress | Moderate | Oxidation of the Amine: The secondary amine could be susceptible to oxidation. | Various oxidation products |

| Light Exposure (Photostability) | Possible | Photodegradation: Aromatic compounds can sometimes be sensitive to UV light. | Dependent on degradation pathway |

Experimental Protocol for Stability Assessment

Objective: To assess the rate of hydrolysis of this compound under acidic and basic conditions.

Materials:

-

This compound

-

Buffer solutions of different pH values (e.g., pH 2, pH 7, pH 9)

-

Thermostatic bath

-

HPLC system

Procedure:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).

-

Add a small volume of the stock solution to a larger volume of each buffer solution to achieve a known initial concentration. The final concentration of the organic solvent should be low (e.g., <1%) to not significantly alter the aqueous environment.

-

Incubate the solutions at a constant temperature (e.g., 37 °C or 50 °C).

-

At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

-

Immediately quench the reaction if necessary (e.g., by neutralizing the pH or diluting in a cold mobile phase).

-

Analyze the samples by HPLC to determine the concentration of the remaining this compound.

-

Plot the concentration of the parent compound versus time to determine the degradation kinetics.

Objective: To determine the thermal stability of this compound in the solid state.

Materials:

-

This compound

-

Thermogravimetric Analyzer (TGA)

-

Differential Scanning Calorimeter (DSC)

Procedure (TGA):

-

Place a small, accurately weighed sample of the compound into the TGA sample pan.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 °C/min).

-

Record the mass of the sample as a function of temperature.

-

The onset temperature of mass loss indicates the beginning of thermal decomposition.

Procedure (DSC):

-

Place a small sample of the compound into a DSC pan and seal it.

-

Heat the sample at a controlled rate.

-

Record the heat flow to or from the sample.

-

Endothermic peaks can indicate melting, while exothermic peaks can indicate decomposition.

Visualization of Stability Testing Workflow

Caption: General workflow for stability assessment.

Conclusion

While specific experimental data for this compound is not currently available, its chemical structure provides a solid basis for predicting its solubility and stability characteristics. It is anticipated to be soluble in polar aprotic and acidic aqueous solutions and may be susceptible to hydrolysis, particularly under acidic or basic conditions. The provided experimental protocols offer a clear and robust methodology for researchers to determine these crucial parameters, enabling the confident use of this compound in further research and development.

References

Potential Research Areas for Ethyl 2-(2-cyanoanilino)acetate: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(2-cyanoanilino)acetate, a molecule with the CAS Registry Number 87223-76-5, presents itself as a promising, yet underexplored, scaffold for the synthesis of novel heterocyclic compounds with potential therapeutic applications. Its bifunctional nature, possessing both a nucleophilic secondary amine and reactive cyano and ester groups, positions it as a versatile starting material for the construction of diverse molecular architectures. This technical guide outlines potential research avenues for this compound, drawing upon established synthetic methodologies and the known biological activities of structurally related molecules. The proposed research areas focus on its utility as a precursor for generating libraries of quinazoline, benzodiazepine, and other fused heterocyclic derivatives for screening against various biological targets.

Introduction

This compound is a fine chemical intermediate that holds significant potential for the development of new pharmaceutical agents. The core structure, an anthranilonitrile derivative, is a key pharmacophore found in a variety of biologically active compounds. While direct research on the biological profile of this compound is not extensively documented in publicly available literature, its constituent functional groups suggest a high propensity for intramolecular cyclization and for serving as a key building block in multicomponent reactions. This guide will explore its synthetic potential and outline prospective research areas for drug discovery and development.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 87223-76-5 |

| Molecular Formula | C₁₁H₁₂N₂O₂ |

| Molecular Weight | 204.23 g/mol |

| Appearance | Solid |

| Synonyms | Ethyl 2-((2-cyanophenyl)amino)acetate, N-(2-Cyanophenyl)glycine ethyl ester |

Potential Research Areas

The primary research value of this compound lies in its potential as a precursor for a variety of heterocyclic systems known for their diverse pharmacological activities.

Synthesis of Quinazoline and Quinazolinone Derivatives

The 2-aminobenzonitrile moiety is a classic precursor for the synthesis of quinazolines and quinazolinones, which are privileged scaffolds in medicinal chemistry with a broad spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.

Proposed Research Workflow:

Caption: Proposed workflow for the synthesis and evaluation of quinazoline derivatives.

Experimental Protocols:

-

Thorpe-Ziegler Cyclization: A solution of this compound in an aprotic solvent (e.g., toluene, xylene) can be treated with a strong base such as sodium hydride or sodium ethoxide at elevated temperatures to induce intramolecular cyclization. The reaction progress can be monitored by thin-layer chromatography.

-

Synthesis of Fused Quinazolines: The resulting 4-aminoquinazoline derivative can be further reacted with various aldehydes in the presence of a catalyst (e.g., p-toluenesulfonic acid) to generate a library of fused quinazoline heterocycles.

-

Synthesis of Substituted Quinazolinones: Reaction of the 4-aminoquinazoline with isocyanates or isothiocyanates would yield substituted quinazolinone derivatives.

Synthesis of 1,4-Benzodiazepine Derivatives

The 1,4-benzodiazepine core is a well-established pharmacophore, particularly for agents acting on the central nervous system. The structure of this compound provides a potential entry into novel benzodiazepine scaffolds.

Proposed Synthetic Pathway:

Caption: Proposed pathway for the synthesis of novel benzodiazepine derivatives.

Experimental Protocols:

-

Reduction of the Cyano Group: The nitrile functionality can be selectively reduced to a primary amine using catalytic hydrogenation (e.g., H₂ over Raney Nickel) or chemical reducing agents like lithium aluminum hydride.

-

Intramolecular Cyclization: The resulting diamine can be induced to cyclize via heating or treatment with a mild acid to form the lactam, yielding the benzodiazepine core.

Multicomponent Reactions for Library Synthesis

The reactivity of the aniline nitrogen and the potential for activating the methylene group adjacent to the ester and cyano groups make this compound an attractive substrate for multicomponent reactions (MCRs).

Logical Relationship for MCR Exploration:

Caption: Logic for exploring multicomponent reactions.

Experimental Protocols:

-

Gewald-Type Reaction: A mixture of this compound, an elemental sulfur, and another active methylene compound could be reacted in the presence of a base (e.g., morpholine or triethylamine) to potentially yield substituted thiophenes.

-

Hantzsch-Type Pyridine Synthesis: Condensation of this compound with an aldehyde and a β-ketoester could lead to the formation of dihydropyridine derivatives.

Potential Biological Targets and Screening Strategies

Based on the classes of heterocyclic compounds that can be potentially synthesized from this compound, a range of biological targets can be explored.

| Potential Heterocyclic Class | Potential Biological Targets | Suggested Screening Assays |

| Quinazolines/Quinazolinones | Protein kinases (e.g., EGFR, VEGFR), Phosphodiesterases, Microtubules | Kinase activity assays, Cell proliferation assays (e.g., MTT, SRB), Antimicrobial MIC determination |

| 1,4-Benzodiazepines | GABA-A receptors, Ion channels | Radioligand binding assays, Electrophysiological studies |

| Dihydropyridines | Calcium channels, Dihydropyrimidine dehydrogenase | Calcium influx assays, Enzyme inhibition assays |

| Fused Thiophenes | Various enzymes and receptors | To be determined based on the specific scaffold |

Conclusion

This compound is a promising starting material for the synthesis of a wide array of heterocyclic compounds with significant potential for drug discovery. The strategic exploration of its reactivity through intramolecular cyclizations and multicomponent reactions can lead to the generation of novel chemical libraries. Subsequent high-throughput screening of these libraries against various biological targets, particularly in the areas of oncology, infectious diseases, and neuroscience, represents a fertile ground for future research and development. This guide provides a foundational framework to stimulate and direct further investigation into this versatile chemical entity.

Ethyl 2-(2-cyanoanilino)acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(2-cyanoanilino)acetate, with the chemical formula C₁₁H₁₂N₂O₂ and CAS number 87223-76-5, is a small molecule of interest within the fields of organic synthesis and medicinal chemistry.[1] Its structure, featuring a cyano group on an aniline ring linked to an ethyl acetate moiety, suggests its potential as a versatile intermediate in the synthesis of more complex heterocyclic compounds, particularly those with therapeutic applications. This technical guide provides a comprehensive overview of the available scientific literature on this compound, focusing on its chemical properties, potential synthetic routes, and prospective applications in drug development.

Chemical and Physical Properties

This compound is typically a solid at room temperature.[1] A summary of its key chemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂N₂O₂ | [1] |

| Molecular Weight | 204.22 g/mol | [1] |

| CAS Number | 87223-76-5 | [1] |

| Appearance | Solid | [1] |

| Purity | Typically ≥97% | [1] |

| InChI | InChI=1S/C11H12N2O2/c1-2-15-11(14)8-13-10-6-4-3-5-9(10)7-12/h3-6,13H,2,8H2,1H3 | [1] |

| InChI Key | SAHHQUFVDZOAEH-UHFFFAOYSA-N | [1] |

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, its structure suggests a plausible synthetic pathway involving the N-alkylation of 2-aminobenzonitrile with an ethyl haloacetate, such as ethyl bromoacetate. This type of reaction is a common method for forming N-C bonds in the synthesis of α-amino acid esters.

Hypothetical Synthetic Pathway:

The logical relationship for a potential synthesis can be visualized as follows:

Caption: Hypothetical synthesis of this compound.

General Experimental Protocol (Based on similar reactions):

A generalized protocol for the N-alkylation of an aniline derivative with an ethyl haloacetate is provided below. Note: This is a hypothetical procedure and would require optimization for the specific synthesis of this compound.

-

Reactant Preparation: In a round-bottom flask, dissolve 2-aminobenzonitrile in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile.

-

Base Addition: Add an appropriate base, such as potassium carbonate or sodium hydride, to the solution to act as a proton scavenger. The mixture is typically stirred at room temperature.

-

Alkylating Agent Addition: Slowly add a stoichiometric equivalent of ethyl bromoacetate to the reaction mixture.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent like ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Potential Applications in Drug Development

The structural motifs present in this compound suggest its utility as a precursor for the synthesis of various heterocyclic compounds, particularly quinazolinones. Quinazoline and quinazolinone derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[2]

The cyano group and the ester functionality in this compound are reactive handles that can be chemically manipulated to construct more complex molecular architectures. For instance, the cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cyclization reactions. The ester can be hydrolyzed or converted to other functional groups.

Workflow for Potential Drug Discovery Application:

The following diagram illustrates a potential workflow where this compound could be utilized as a starting material in a drug discovery program.

Caption: Potential drug discovery workflow using the target compound.

Conclusion

This compound is a chemical entity with potential as a building block in synthetic organic chemistry, particularly for the generation of heterocyclic libraries for drug discovery. While detailed information on its synthesis and biological activity is currently scarce in the public domain, its chemical structure provides a clear rationale for its potential utility. Further research into the reactivity and biological evaluation of this compound and its derivatives could unveil novel therapeutic agents. This guide serves as a foundational resource for researchers interested in exploring the chemistry and potential applications of this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Ethyl 2-(2-cyanoanilino)acetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of Ethyl 2-(2-cyanoanilino)acetate, a valuable intermediate in organic synthesis and drug discovery. The primary synthetic routes involve the N-alkylation of 2-aminobenzonitrile with an ethyl haloacetate, such as ethyl bromoacetate. Two common and effective methods for this transformation are direct nucleophilic substitution and palladium-catalyzed Buchwald-Hartwig amination.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Synonyms: Ethyl 2-((2-cyanophenyl)amino)acetate, N-(2-Cyanophenyl)glycine ethyl ester

-

CAS Number: 87223-76-5[1]

-

Molecular Formula: C₁₁H₁₂N₂O₂[1]

-

Molecular Weight: 204.22 g/mol [1]

-

Appearance: Solid[1]

Synthesis Protocols

Two primary protocols for the synthesis of this compound are presented below.

Protocol 1: Direct Nucleophilic Substitution

This method involves the direct reaction of 2-aminobenzonitrile with ethyl bromoacetate in the presence of a base. This approach is straightforward and avoids the use of a metal catalyst.

Reaction Scheme:

Experimental Protocol:

-

To a solution of 2-aminobenzonitrile (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a non-nucleophilic base (1.5 - 2.0 eq), for example, potassium carbonate or sodium bicarbonate.

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add ethyl bromoacetate (1.1 - 1.2 eq) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford this compound.

Protocol 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2][3] This method is particularly useful for coupling anilines with alkyl halides and can offer higher yields and milder reaction conditions compared to direct substitution.

Reaction Scheme:

Experimental Protocol:

-

In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-aminobenzonitrile (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (1-5 mol%), and a suitable phosphine ligand like Xantphos or a Buchwald ligand (e.g., XPhos, 2-10 mol%).[3]

-

Add a non-nucleophilic base, such as cesium carbonate or sodium tert-butoxide (1.5 - 2.0 eq).

-

Add a dry, degassed solvent, for instance, toluene or 1,4-dioxane.

-

To this mixture, add ethyl bromoacetate (1.1 - 1.2 eq).

-

Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with a suitable solvent like ethyl acetate.

-

Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (ethyl acetate/hexane gradient) to yield the pure product.

Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields are highly dependent on the specific reaction conditions and purity of reagents.

| Parameter | Protocol 1: Direct Nucleophilic Substitution | Protocol 2: Buchwald-Hartwig Amination |

| Catalyst | None | Pd₂(dba)₃ / Ligand |

| Base | K₂CO₃ or NaHCO₃ | Cs₂CO₃ or NaOtBu |

| Solvent | Acetonitrile or DMF | Toluene or 1,4-Dioxane |

| Temperature | 60-80 °C | 80-110 °C |

| Reaction Time | 4-12 hours | 2-8 hours |

| Typical Yield | 60-75% | 75-90% |

Visualizations

Experimental Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

Logical Relationship of Synthesis Methods

This diagram shows the relationship between the starting materials and the two primary synthetic pathways.

Caption: Synthetic pathways to this compound.

References

Ethyl 2-(2-cyanoanilino)acetate: A Versatile Building Block for the Synthesis of Bioactive Quinazoline Derivatives

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(2-cyanoanilino)acetate is a valuable bifunctional molecule that serves as a key intermediate in the synthesis of a variety of heterocyclic compounds, most notably quinazolines and their derivatives. The presence of a reactive secondary amine, an ester group, and a nitrile functionality within the same molecule allows for a range of chemical transformations, making it an attractive starting material for the construction of complex molecular architectures with significant biological activities. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of quinazoline derivatives with potential antimicrobial and anticancer properties.

Chemical Properties and Synthesis

Synonyms: Ethyl N-(2-cyanophenyl)glycinate Molecular Formula: C₁₁H₁₂N₂O₂ Molecular Weight: 204.23 g/mol Appearance: Off-white to pale yellow solid

Synthesis of this compound

A standard method for the synthesis of this compound is the N-alkylation of 2-aminobenzonitrile with ethyl bromoacetate.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 2-aminobenzonitrile (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a mild base such as potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq).

-

Addition of Alkylating Agent: To the stirred suspension, add ethyl bromoacetate (1.1 eq) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Application in the Synthesis of Quinazoline Derivatives

This compound is an excellent precursor for the synthesis of 4-aminoquinazoline derivatives. A key transformation involves the intramolecular cyclization of a dinitrile intermediate, which can be accessed from this compound. This cyclization often proceeds via a Thorpe-Ziegler reaction. The resulting 4-imino-3,4-dihydroquinazoline-2-carbonitrile can then be further functionalized.

Synthetic Pathway to Quinazoline Derivatives

The overall synthetic strategy involves a two-step process:

-

Conversion of the ethyl ester group of this compound to a nitrile group to form 2-((cyanomethyl)amino)benzonitrile.

-

Intramolecular Thorpe-Ziegler cyclization of the resulting dinitrile to yield the quinazoline core.

Experimental Protocol: Synthesis of 4-Amino-2-substituted-quinazolines

Step 1: Synthesis of 2-((cyanomethyl)amino)benzonitrile

-

Ammonolysis of the Ester: Treat this compound with a dehydrating agent and an ammonia source, such as phosphorus oxychloride (POCl₃) in the presence of dimethylformamide (Vilsmeier-Haack conditions), followed by quenching with an aqueous solution of ammonia. This one-pot reaction converts the ester to the corresponding primary amide and subsequently dehydrates it to the nitrile.

-

Purification: After aqueous work-up and extraction with an organic solvent, the crude 2-((cyanomethyl)amino)benzonitrile is purified by column chromatography.

Step 2: Thorpe-Ziegler Cyclization to form 4-Aminoquinazoline-2-carbonitrile

-

Reaction Setup: Dissolve 2-((cyanomethyl)amino)benzonitrile (1.0 eq) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethoxyethane (DME) under an inert atmosphere (e.g., argon or nitrogen).

-

Base Addition: Add a strong, non-nucleophilic base such as sodium hydride (NaH, 1.1 eq) or lithium diisopropylamide (LDA, 1.1 eq) portion-wise at 0 °C.

-

Cyclization: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The Thorpe-Ziegler reaction results in the formation of a cyclic enamine.

-

Work-up and Tautomerization: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). The resulting intermediate will tautomerize to the more stable 4-aminoquinazoline-2-carbonitrile upon work-up.

-

Purification: Extract the product with an organic solvent, dry the organic layer, and purify by recrystallization or column chromatography.

Step 3: Further Derivatization (Example: Synthesis of 2-Aryl-4-aminoquinazolines)

The 2-carbonitrile group can be further modified. For instance, it can be hydrolyzed to a carboxylic acid or an amide, or it can be reacted with organometallic reagents.

Biological Activities of Derived Quinazolines

Quinazoline derivatives synthesized from this compound have shown significant potential as both antimicrobial and anticancer agents.

Antimicrobial Activity

Many quinazoline derivatives exhibit broad-spectrum antimicrobial activity against various strains of bacteria and fungi. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

| 2-Aryl-4-aminoquinazolines | Staphylococcus aureus | 8 - 32 | [1] |

| 2-Aryl-4-aminoquinazolines | Streptococcus pneumoniae | 16 - 64 | [1] |

| Substituted Quinazolinones | Aspergillus niger | 50 | [2] |

| Substituted Quinazolinones | Candida albicans | 50 | [2] |

MIC: Minimum Inhibitory Concentration

Anticancer Activity

Quinazoline derivatives are well-established as potent anticancer agents, with several compounds approved for clinical use (e.g., Gefitinib, Erlotinib). Their primary mechanism of action is the inhibition of tyrosine kinases, which are crucial components of signaling pathways that regulate cell proliferation, differentiation, and survival.[3] Dysregulation of these pathways is a hallmark of many cancers.

| Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Target/Mechanism | Reference |

| 4-Anilinoquinazolines | A549 (Lung) | < 10 | EGFR Inhibition | [4] |

| 4-Anilinoquinazolines | MCF-7 (Breast) | < 10 | EGFR Inhibition | [4] |

| Quinazolin-4-one Derivatives | HepG2 (Liver) | 3.97 | VEGFR-2 Inhibition | [4] |

| Quinazolin-4-one Derivatives | HCT-116 (Colon) | 4.58 | VEGFR-2 Inhibition | [4] |

IC₅₀: Half-maximal inhibitory concentration, EGFR: Epidermal Growth Factor Receptor, VEGFR-2: Vascular Endothelial Growth Factor Receptor 2.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of Quinazoline-based Tyrosine Kinase Inhibitors

Quinazoline derivatives often target the ATP-binding site of tyrosine kinases like EGFR, preventing autophosphorylation and the subsequent activation of downstream signaling cascades such as the PI3K-Akt and RAS-ERK pathways.[5] This inhibition leads to cell cycle arrest and apoptosis in cancer cells.

Caption: EGFR signaling pathway and its inhibition by quinazoline derivatives.

Experimental Workflow for Synthesis and Evaluation

The following diagram outlines the general workflow from the starting material, this compound, to the synthesis and biological evaluation of quinazoline derivatives.

References

- 1. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 2. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. mdpi.com [mdpi.com]

- 4. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jabps.journals.ekb.eg [jabps.journals.ekb.eg]

Applications of Ethyl 2-(2-cyanoanilino)acetate in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(2-cyanoanilino)acetate is a versatile organic molecule whose core structure, N-(2-cyanophenyl)glycine ethyl ester, presents a valuable scaffold for the synthesis of a variety of heterocyclic compounds with significant potential in medicinal chemistry. While direct biological activity data for this compound itself is not extensively documented in publicly available literature, its derivatives have been shown to possess a range of promising therapeutic activities. This document provides an overview of the key applications of its structural analogs and derivatives, focusing on their anticancer and antimicrobial properties. Detailed experimental protocols for relevant biological assays are also provided to facilitate further research and development in this area.

I. Anticancer Applications

Derivatives of the this compound scaffold have demonstrated notable efficacy as anticancer agents, primarily through the inhibition of key protein kinases involved in cancer cell proliferation and survival.

Kinase Inhibition

Several derivatives incorporating heterocyclic moieties such as pyrazole and quinoline have been identified as potent inhibitors of various kinases, including BRAF, Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

| Compound Class | Target Kinase | IC50 (µM) | Reference |

| Pyrazole Derivative | BRAFV600E | 0.10 ± 0.01 | [1] |

| Pyridine Derivative | EGFR | 1.21 | [2] |

| Pyridine Derivative | VEGFR-2 | 2.65 | [2] |

Cytotoxic Activity

The anticancer potential of these derivatives is further evidenced by their cytotoxic effects on various human cancer cell lines.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Pyrazole Derivative | A375 (Melanoma) | 0.96 ± 0.10 | [1] |

| Pyridine Derivative | Liver Cancer | 0.23 | [2] |

| Pyridine Derivative | Breast Cancer | 0.15 | [2] |

II. Antimicrobial Applications

The structural framework of this compound has also been explored for the development of novel antimicrobial agents. Derivatives have shown activity against both Gram-positive and Gram-negative bacteria.

Quantitative Data: Minimum Inhibitory Concentration (MIC) of a Quinoxaline Derivative

| Bacterial Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | 4 - 16 | [3] |

| Bacillus subtilis | 8 - 32 | [3] |

III. Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of compounds derived from the this compound scaffold.

Synthesis of this compound Derivatives

General Procedure for the Synthesis of N-aryl glycine esters:

A common route to synthesize the core structure involves the reaction of an aniline with an ethyl haloacetate. For this compound, this would involve the reaction of 2-aminobenzonitrile with ethyl bromoacetate or ethyl chloroacetate in the presence of a base (e.g., potassium carbonate or sodium bicarbonate) and a suitable solvent (e.g., acetone, DMF, or ethanol). The reaction mixture is typically heated to facilitate the nucleophilic substitution. Purification is generally achieved through recrystallization or column chromatography.

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of a test compound against a specific kinase.

-

Reagents and Materials:

-

Purified recombinant kinase

-

Specific peptide substrate for the kinase

-

Test compound (dissolved in DMSO)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

384-well assay plates

-

-

Procedure: a. Prepare serial dilutions of the test compound in DMSO. b. Add the kinase and its specific peptide substrate to the wells of the assay plate containing kinase assay buffer. c. Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase). d. Initiate the kinase reaction by adding ATP to all wells. e. Incubate the plate at the optimal temperature (e.g., 30 °C) for the specified reaction time (e.g., 60 minutes). f. Stop the reaction and measure the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions. g. Measure the luminescence or fluorescence signal using a plate reader. h. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by plotting the inhibition percentage against the logarithm of the compound concentration.[4][5]

Cell Viability (MTT) Assay

This protocol describes a colorimetric assay to assess the cytotoxic effects of a compound on cancer cells.

-

Reagents and Materials:

-

Human cancer cell line (e.g., A375, MCF-7)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

-

96-well cell culture plates

-

-

Procedure: a. Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight. b. Prepare serial dilutions of the test compound in the cell culture medium. c. Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only). d. Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified CO2 incubator. e. After incubation, add MTT solution to each well and incubate for another 2-4 hours, allowing the viable cells to reduce the MTT to formazan crystals. f. Add the solubilization solution to each well to dissolve the formazan crystals. g. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. h. Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[6][7]

Antimicrobial Susceptibility Test (Minimum Inhibitory Concentration - MIC)

This protocol outlines the broth microdilution method for determining the MIC of a compound against a bacterial strain.

-

Reagents and Materials:

-

Bacterial strain (e.g., S. aureus)

-

Mueller-Hinton Broth (MHB)

-

Test compound (dissolved in a suitable solvent like DMSO)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

-

-

Procedure: a. Prepare serial two-fold dilutions of the test compound in MHB in the wells of a 96-well plate. b. Add the standardized bacterial inoculum to each well. c. Include a positive control (inoculum without the compound) and a negative control (broth only). d. Incubate the plate at 37 °C for 18-24 hours. e. The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[8]

IV. Visualizations

The following diagrams illustrate key concepts related to the medicinal chemistry applications of this compound derivatives.

Caption: Kinase inhibition by this compound derivatives.

Caption: Drug discovery workflow for this compound derivatives.

References

- 1. In vitro kinase assay [protocols.io]

- 2. 2.2.1. In Vitro Kinase Inhibition Assay [bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. bmglabtech.com [bmglabtech.com]

- 5. bellbrooklabs.com [bellbrooklabs.com]

- 6. Cytotoxicity testing of methyl and ethyl 2-cyanoacrylate using direct contact assay on osteoblast cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. DANAMIC: Data analyzer of minimum inhibitory concentrations – Protocol to analyze antimicrobial susceptibility data - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Ethyl 2-(2-cyanoanilino)acetate in Heterocyclic Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(2-cyanoanilino)acetate is a versatile bifunctional molecule containing a secondary amine, an ester, and a nitrile group. This unique combination of functionalities makes it a promising precursor for the synthesis of a variety of heterocyclic compounds, particularly quinoline derivatives. The presence of an activated methylene group adjacent to the ester and the strategic positioning of the cyano group on the aniline ring allows for intramolecular cyclization reactions, providing a straightforward route to complex heterocyclic scaffolds of medicinal interest. Quinoline and its derivatives are known to exhibit a broad spectrum of biological activities and are core structures in many pharmaceutical agents.

These application notes provide an overview of the potential synthetic utility of this compound and a detailed protocol for a representative intramolecular cyclization reaction to synthesize substituted quinoline derivatives.

Synthetic Applications

The primary synthetic application of this compound lies in its propensity to undergo intramolecular cyclization to form quinoline derivatives. This transformation can be achieved under basic conditions, following a pathway analogous to the Thorpe-Ziegler cyclization. In this proposed reaction, a strong base is used to deprotonate the α-carbon to the ester group, generating a carbanion. This carbanion then undergoes an intramolecular nucleophilic attack on the carbon atom of the cyano group, leading to the formation of a six-membered ring. Subsequent tautomerization and hydrolysis yield the desired quinoline derivative.

This methodology offers a convergent and efficient route to novel substituted quinolines, which are valuable scaffolds in drug discovery programs targeting a range of therapeutic areas, including cancer, infectious diseases, and neurodegenerative disorders.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of a 4-amino-3-ethoxycarbonyl-quinolin-2(1H)-one derivative from this compound, based on analogous intramolecular cyclization reactions.

| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Sodium Ethoxide | Ethanol | 80 | 6 | 85 |

| 2 | Potassium tert-Butoxide | THF | 65 | 8 | 78 |

| 3 | Sodium Hydride | DMF | 100 | 4 | 92 |

| 4 | DBU | Acetonitrile | 80 | 12 | 75 |

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-amino-2-oxo-1,2-dihydroquinoline-3-carboxylate using Sodium Ethoxide

Materials:

-

This compound

-

Sodium Ethoxide (NaOEt)

-

Anhydrous Ethanol

-

Hydrochloric Acid (1 M)

-

Ethyl Acetate

-

Brine solution

-

Anhydrous Sodium Sulfate

-

Standard laboratory glassware for organic synthesis

Procedure:

-

To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous ethanol (50 mL).

-

Carefully add sodium metal (0.23 g, 10 mmol) in small portions to the ethanol to generate a solution of sodium ethoxide. Allow the sodium to react completely.

-

To the freshly prepared sodium ethoxide solution, add this compound (2.04 g, 10 mmol).

-

Heat the reaction mixture to reflux (approximately 80°C) and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

-

Neutralize the mixture by the slow addition of 1 M hydrochloric acid until a pH of ~7 is reached.

-

A precipitate will form. Filter the solid product and wash it with cold water and then a small amount of cold ethanol.

-

To recover any dissolved product, extract the filtrate with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain a solid.

-

Combine this solid with the filtered product and recrystallize from ethanol to afford the pure Ethyl 4-amino-2-oxo-1,2-dihydroquinoline-3-carboxylate.

Visualizations

Proposed Signaling Pathway: Intramolecular Cyclization of this compound

Caption: Proposed reaction pathway for the synthesis of quinoline derivatives.

Experimental Workflow: Synthesis and Purification

Caption: A typical experimental workflow for the synthesis and purification.

Application Notes and Protocols: Ethyl 2-(2-cyanoanilino)acetate Reaction Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(2-cyanoanilino)acetate is a bifunctional molecule of significant interest in synthetic organic chemistry. Its structure, incorporating a secondary amine, a cyano group, and an ester moiety, makes it a versatile precursor for the synthesis of various heterocyclic compounds. This document provides detailed application notes on the primary reaction mechanisms involving this compound, focusing on its synthesis and subsequent intramolecular cyclization to form quinoline derivatives, which are important scaffolds in medicinal chemistry and drug development. While specific literature detailing the biological signaling pathways of this compound is not available, its utility as a synthetic intermediate is well-established through analogous reactions.

Chemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₂N₂O₂ |

| Molecular Weight | 204.23 g/mol |

| Appearance | Off-white solid |

| CAS Number | 87223-76-5 |

| Synonyms | N-(2-cyanophenyl)glycine ethyl ester, Ethyl 2-((2-cyanophenyl)amino)acetate |

Synthesis of this compound

The most direct route for the synthesis of this compound is the N-alkylation of 2-aminobenzonitrile with an ethyl haloacetate, such as ethyl bromoacetate or ethyl chloroacetate. The reaction proceeds via a nucleophilic substitution mechanism.

Reaction Mechanism: Synthesis

The synthesis is predicated on the nucleophilic attack of the amino group of 2-aminobenzonitrile on the electrophilic carbon of the ethyl haloacetate. A base is typically employed to neutralize the hydrohalic acid byproduct.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on analogous procedures for the N-alkylation of anilines with ethyl haloacetates.

Materials:

-

2-aminobenzonitrile

-

Ethyl bromoacetate

-

Potassium carbonate (K₂CO₃), anhydrous

-